molecular formula C14H10N2O2 B1397986 6-(4-Formyl-2-methylphenoxy)nicotinonitrile CAS No. 676494-24-9

6-(4-Formyl-2-methylphenoxy)nicotinonitrile

Cat. No.: B1397986
CAS No.: 676494-24-9
M. Wt: 238.24 g/mol
InChI Key: KCZPGEOFXIZLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Formyl-2-methylphenoxy)nicotinonitrile is a chemical compound with the molecular formula C14H10N2O2. It belongs to the nicotinonitrile family, which is known for its diverse biological activities. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of 6-(4-Formyl-2-methylphenoxy)nicotinonitrile typically involves the reaction of 4-formyl-2-methylphenol with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

6-(4-Formyl-2-methylphenoxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group or other substituents are replaced by different functional groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(4-Formyl-2-methylphenoxy)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development and treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Formyl-2-methylphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-(4-Formyl-2-methylphenoxy)nicotinonitrile can be compared with other similar compounds in the nicotinonitrile family. Some of these similar compounds include:

    6-(4-Formylphenoxy)nicotinonitrile: Lacks the methyl group present in this compound, which may affect its reactivity and biological activity.

    6-(4-Methylphenoxy)nicotinonitrile: Lacks the formyl group, which may influence its chemical properties and applications.

    6-(4-Formyl-2-methylphenoxy)benzonitrile: Has a benzonitrile group instead of a nicotinonitrile group, leading to different chemical and biological properties.

Properties

IUPAC Name

6-(4-formyl-2-methylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-10-6-11(9-17)2-4-13(10)18-14-5-3-12(7-15)8-16-14/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZPGEOFXIZLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine 4-hydroxy-3-methyl-benzaldehyde (0.502 g, 3.69 mmol), 6-chloro-nicotinonitrile (0.510 g, 3.68 mmol), and potassium carbonate (1.28 g, 9.26 mmol) in dimethylacetamide (18 mL) and warm to 100° C. After 1 h, cool to ambient temperature, dilute reaction mixture with water (40 mL), and extract with ethyl acetate (3×50 mL). Wash combined organic extracts with water and brine successively, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography (hexanes→ethyl acetate gradient/1.5 L) to provide 0.784 g (89%) of the title compound as a light brown solid: mass spectrum (electrospray): m/z=239.0 (M+1);
Quantity
0.502 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

Combine 4-hydroxy-3-methyl-benzaldehyde (401 mg, 2.94 mmol), K2CO3 (570 mg, 4.12 mmol) and 6-chloronicotinonitrile (408 mg, 2.94 mmol) in DMF (6 ml), heat at 100° C. After 4 h cool to ambient temperature and pour into water. Extract the aqueous layer with EtOAc. Dry the organic layer over Na2SO4 and eliminate the solvent. Dry under vacuum at 45° C. overnight to get the title compound (680 mg, 97%). 1H-NMR (CDCl3, 400 MHz): 9.99 (s, 1H), 8.43 (d, 1H, J=2.5 Hz), 7.97 (dd, 1H, J=2.5 and 8.8 Hz), 7.84 (bs, 1H), 7.80 (dd, 1H, J=2.5 and 8.8 Hz), 7.22 (d, 1H, J=8.4 Hz), 7.11 (d, 1H, J=8.4 Hz), 2.24 (s, 3H).
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Formyl-2-methylphenoxy)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(4-Formyl-2-methylphenoxy)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-(4-Formyl-2-methylphenoxy)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-(4-Formyl-2-methylphenoxy)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-(4-Formyl-2-methylphenoxy)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-(4-Formyl-2-methylphenoxy)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.